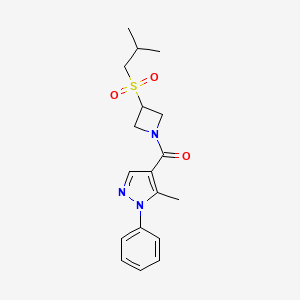
(3-(isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound often of interest in pharmaceutical research due to its potential biological activities
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available compounds such as 1H-pyrazol-4-ylmethanone and isobutylsulfonyl azetidine.
Step-by-step Synthesis:
A nucleophilic substitution reaction involving 1H-pyrazol-4-ylmethanone and (3-chloro-azetidin-1-yl)sulfonyl chloride is used.
The reaction usually requires a base, such as sodium hydride, to deprotonate the pyrazol group, increasing its nucleophilicity.
Solvents like acetonitrile or dimethylformamide (DMF) are used to facilitate the reaction.
Purification: The crude product is purified through techniques such as column chromatography.
Industrial Production Methods:
Scaling up the synthesis for industrial purposes involves optimizing reaction conditions to ensure maximum yield and purity. This might include:
Reactor Design: Using continuous flow reactors to enhance the reaction rates and control exothermic reactions.
Automated Processes: Employing automated synthesizers to monitor and control reaction parameters precisely.
Green Chemistry Approaches: Incorporating eco-friendly solvents and reagents to minimize environmental impact.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidinyl ring, potentially opening it up or altering its functional groups.
Substitution: Both the pyrazol and azetidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LAH) or palladium-catalyzed hydrogenation.
Substitution: Bases like sodium hydride or reagents such as alkyl halides.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Varied azetidinyl derivatives depending on the reaction conditions.
Substitution Products: Pyrazol derivatives with various substituents.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Potential candidate for developing new therapeutic agents, particularly in oncology or neurology.
Industry: May serve as an intermediate in the production of agrochemicals or other bioactive compounds.
作用机制
The compound's mechanism of action is predominantly based on its interaction with specific molecular targets:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.
Receptor Modulation: Interacting with receptors to either mimic or inhibit natural ligands, affecting signal transduction pathways.
相似化合物的比较
(3-(Isopropylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: Similar structure but with a different alkyl group on the sulfonyl moiety.
(3-(Methylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: Features a smaller methyl group, influencing its reactivity and interaction with molecular targets.
Conclusion
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone showcases diverse chemical properties and applications, making it a compound of interest across various scientific fields
属性
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13(2)12-25(23,24)16-10-20(11-16)18(22)17-9-19-21(14(17)3)15-7-5-4-6-8-15/h4-9,13,16H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDTTCRHHVPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














